Ethyl 2-(4-cyano-2-methoxyphenoxy)acetate
Description
Contextualization of Alkyl Aryloxyacetates in Chemical Science
Alkyl aryloxyacetates represent a significant class of organic compounds. Their general structure consists of an aryl group (an aromatic ring) linked to an acetate (B1210297) group through an ether linkage. This structural motif is found in a variety of contexts, from agrochemicals to pharmaceuticals.
The synthesis of aryloxyacetates is often achieved through the Williamson ether synthesis, where a phenoxide is reacted with an alkyl haloacetate. researchgate.netwalisongo.ac.id Microwave irradiation and phase-transfer catalysis have been employed to improve the efficiency of these reactions. researchgate.net The reactivity of the alkyl and aryl portions of the molecule can be tailored through the introduction of various functional groups, making them versatile building blocks in organic synthesis. For instance, aryl alkyl ethers can undergo selective functionalization at the alkyl group through photoredox catalysis. youtube.com
Alkyl groups, in general, are fundamental in medicinal chemistry for their ability to influence a molecule's properties such as lipophilicity, metabolic stability, and binding affinity to biological targets. omicsonline.orgpatsnap.com The specific arrangement of the alkyl and aryloxy components in alkyl aryloxyacetates can therefore be fine-tuned to optimize these properties for specific applications.
Significance of Cyano and Methoxy (B1213986) Functional Groups in Organic Synthesis and Medicinal Chemistry
The properties of Ethyl 2-(4-cyano-2-methoxyphenoxy)acetate are significantly influenced by its two key functional groups: the cyano group (-C≡N) and the methoxy group (-OCH₃).
The Cyano Group:
The cyano, or nitrile, group is an extremely versatile functional group in organic synthesis. iloencyclopaedia.orgnih.gov It is a strong electron-withdrawing group and can be readily transformed into other functional groups such as carboxylic acids, amides, amines, and aldehydes. numberanalytics.com This versatility makes nitriles valuable intermediates in the synthesis of complex molecules, including pharmaceuticals and agrochemicals. iloencyclopaedia.orgnumberanalytics.com
Numerous methods exist for the synthesis of nitriles, including the Sandmeyer reaction, the Rosenmund-von Braun reaction, and the dehydration of amides and aldoximes. researchgate.net In medicinal chemistry, the incorporation of a cyano group can significantly impact a molecule's biological activity and physicochemical properties. researchgate.net
The Methoxy Group:
The methoxy group is a common substituent in natural products and synthetic drug molecules. nih.gov In medicinal chemistry, it is often used to modulate a compound's properties. drughunter.comyoutube.com The methoxy group can enhance ligand-target binding, improve physicochemical characteristics, and influence a drug's absorption, distribution, metabolism, and excretion (ADME) profile. researchgate.netnih.gov
While generally considered to have low lipophilicity, the introduction of a methoxy group can lead to significant improvements in potency. tandfonline.com However, a potential disadvantage of the methoxy group is its susceptibility to metabolic O-demethylation by cytochrome P450 enzymes. tandfonline.com
Research Landscape of this compound and Related Structures
Direct and extensive research on this compound is limited in publicly accessible scientific literature. However, its chemical identity is established, and it is available from commercial suppliers for research purposes. sigmaaldrich.comchemical-suppliers.euleyan.comfujifilm.comscbt.com
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C12H13NO4 | scbt.com |
| Molecular Weight | 235.24 g/mol | scbt.com |
| CAS Number | 445014-15-3 | sigmaaldrich.comchemical-suppliers.euleyan.com |
The research landscape for this compound can be inferred from studies on structurally related molecules. The synthesis of analogous aryloxyacetates, such as ethyl 2-(4-allyl-2-methoxyphenoxy)acetate, has been reported via the alkylation of eugenol (B1671780) with ethyl chloroacetate (B1199739). walisongo.ac.id This suggests a plausible synthetic route for the title compound starting from 4-hydroxy-3-methoxybenzonitrile (B1293924).
Furthermore, compounds containing the cyanophenyl ether moiety are of interest in various research areas. For example, derivatives of ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate are intermediates in the synthesis of pharmaceutical compounds. The synthesis of such molecules often involves the introduction of the cyano group onto a phenolic precursor.
The study of related isomers and analogs provides insight into how the placement of the cyano and methoxy groups can influence molecular properties.
| Compound Name | CAS Number | Molecular Formula | Key Structural Difference |
|---|---|---|---|
| ethyl 2-cyano-2-(4-methoxyphenyl)acetate | 15032-40-3 | C12H13NO3 | Cyano and ester groups on the same carbon; methoxy at para position. |
| ethyl 2-(4-cyano-3-methoxyphenyl)acetate | 1255207-16-9 | C12H13NO3 | Methoxy group at the 3-position relative to the acetate side chain. |
| (E)-Ethyl 2-cyano-3-(2,4-dimethoxyphenyl)prop-2-enoate | Not available in provided search | C14H15NO4 | Contains a propenoate backbone and two methoxy groups. nih.gov |
The existence of these related structures and their synthetic routes suggests that this compound is a synthetically accessible molecule. Its unique substitution pattern, with an electron-withdrawing cyano group para to the ether linkage and an electron-donating methoxy group ortho to it, likely imparts specific electronic and conformational properties that could be of interest in materials science or as a building block for more complex molecules. Further research would be necessary to fully elucidate its chemical reactivity and potential applications.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-(4-cyano-2-methoxyphenoxy)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO4/c1-3-16-12(14)8-17-10-5-4-9(7-13)6-11(10)15-2/h4-6H,3,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFIBUTGXDJDGKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=C(C=C(C=C1)C#N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies for Ethyl 2 4 Cyano 2 Methoxyphenoxy Acetate and Its Analogs
Historical Overview of Phenoxyacetate (B1228835) Synthesis Routes
The foundational methods for synthesizing the phenoxyacetate core structure have been in use for over a century and are cornerstones of organic synthesis.
Williamson Ether Synthesis: Developed by Alexander Williamson in 1850, this reaction is the most common and versatile method for preparing ethers, including phenoxyacetates. wikipedia.org It involves the reaction of a deprotonated alcohol (an alkoxide) with an organohalide. wikipedia.orgyoutube.com In the context of phenoxyacetates, a phenol (B47542) is treated with a base (like sodium hydroxide) to form a more nucleophilic phenoxide ion. gordon.eduyoutube.com This phenoxide then attacks an α-haloacetate, such as ethyl chloroacetate (B1199739) or ethyl bromoacetate (B1195939), in a bimolecular nucleophilic substitution (SN2) reaction to form the ether linkage. wikipedia.orggordon.edu The reaction is highly effective, especially with primary alkyl halides, and remains a widely used method in both laboratory and industrial settings. wikipedia.org
Ullmann Condensation/Coupling: Named after Fritz Ullmann, this reaction, first reported in 1901, traditionally involves the copper-promoted coupling of two aryl halides to form biaryl compounds. wikipedia.orgwikipedia.orgnih.gov A variation, often called the Ullmann ether synthesis, is a copper-catalyzed reaction that forms an aryl ether from an aryl halide and an alcohol or phenol. wikipedia.orgorganic-chemistry.org Historically, these reactions required harsh conditions, such as high temperatures (often over 200°C) and the use of high-boiling polar solvents like N-methylpyrrolidone or nitrobenzene. wikipedia.orgnih.gov The aryl halide often needed to be activated by electron-withdrawing groups. wikipedia.org While modern advancements have introduced soluble copper catalysts and ligands to make the conditions milder, the Williamson ether synthesis is generally more straightforward for creating the phenoxyacetate linkage from a phenol precursor. wikipedia.orgnih.gov
Targeted Synthesis Approaches for Ethyl 2-(4-cyano-2-methoxyphenoxy)acetate
The synthesis of the title compound, this compound, primarily relies on the principles of the Williamson ether synthesis, though esterification of a carboxylic acid precursor is also a viable route.
The most direct synthesis involves the etherification of 4-cyano-2-methoxyphenol. This reaction is a specific application of the Williamson ether synthesis.
The process begins with the deprotonation of the phenolic hydroxyl group of 4-cyano-2-methoxyphenol using a suitable base. The resulting phenoxide ion is a potent nucleophile. This ion then undergoes an SN2 reaction with an ethyl haloacetate, typically ethyl bromoacetate or ethyl chloroacetate. gordon.edunih.gov The nucleophilic phenoxide attacks the electrophilic carbon atom of the ethyl haloacetate, displacing the halide ion and forming the desired ether bond, which yields this compound. youtube.com This one-pot reaction is efficient and is the preferred method for this transformation.
An alternative, two-step approach involves first synthesizing the corresponding carboxylic acid, 2-(4-cyano-2-methoxyphenoxy)acetic acid, and then converting it to the ethyl ester. uni.lu
Synthesis of the Carboxylic Acid: The precursor acid is synthesized via the same Williamson ether synthesis described above, but using a haloacetic acid (e.g., chloroacetic acid) instead of an ester. gordon.edu The phenol (4-cyano-2-methoxyphenol) is reacted with chloroacetic acid in the presence of a strong base like sodium hydroxide (B78521). gordon.edu Acidification of the reaction mixture then yields 2-(4-cyano-2-methoxyphenoxy)acetic acid. gordon.eduuni.lu
Esterification: The resulting carboxylic acid is then esterified to produce the final product. The most common method for this is the Fischer esterification , which involves reacting the carboxylic acid with an excess of ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com This is an equilibrium-driven process where the use of excess alcohol helps to shift the equilibrium towards the formation of the ester. masterorganicchemistry.com Other modern esterification methods using coupling reagents can also be employed. organic-chemistry.org
The efficiency of the Williamson ether synthesis for producing phenoxyacetates is highly dependent on the choice of reaction conditions, particularly the solvent and base. Polar aprotic solvents are highly favored as they can solvate the cation of the base while leaving the phenoxide anion relatively free and highly reactive, thus accelerating the rate of the SN2 reaction.
A study on the synthesis of a structurally similar compound, ethyl 2-(4-allyl-2-methoxyphenoxy)acetate, from eugenol (B1671780) and ethyl chloroacetate highlights the significant impact of the solvent. walisongo.ac.id The reaction was tested in several polar aprotic solvents, demonstrating that the choice of solvent dramatically affects the product yield. walisongo.ac.id
Table 1: Effect of Polar Aprotic Solvents on the Yield of a Phenoxyacetate Analog
Based on the synthesis of ethyl 2-(4-allyl-2-methoxyphenoxy)acetate. walisongo.ac.id
| Solvent | Base | Temperature | Yield (%) |
| N,N-dimethylformamide (DMF) | K₂CO₃ | 0°C to RT | 91 |
| Dimethyl sulfoxide (B87167) (DMSO) | K₂CO₃ | 0°C to RT | 51 |
| Acetonitrile (B52724) (CH₃CN) | K₂CO₃ | 0°C to RT | 47 |
| Tetrahydrofuran (THF) | K₂CO₃ | 0°C to RT | No product |
Data sourced from a study on the alkylation of eugenol. walisongo.ac.id
As the data indicates, DMF provided the highest yield for this transformation. walisongo.ac.id Other common bases used in this reaction include sodium hydride (NaH), which is particularly effective as it produces hydrogen gas as the only byproduct, simplifying the reaction workup. youtube.com The choice of base and solvent is crucial for optimizing the synthesis for high yield and purity. walisongo.ac.idgoogle.com
Synthesis of Key Intermediates and Precursors Incorporating Cyano and Methoxy (B1213986) Moieties
The key precursor for the synthesis is 4-cyano-2-methoxyphenol. This intermediate is not as common as simpler phenols and often must be synthesized. A common and logical starting material for its preparation is vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde), which is readily available and possesses the required hydroxyl and methoxy groups in the correct positions. scispace.comatlantis-press.com
A plausible synthetic route from vanillin to 4-cyano-2-methoxyphenol involves a two-step sequence:
Conversion of Aldehyde to Oxime: The aldehyde functional group of vanillin can be reacted with hydroxylamine (B1172632) (NH₂OH) to form an aldoxime.
Dehydration of Oxime to Nitrile: The resulting oxime is then subjected to a dehydration reaction to yield the nitrile (cyano) group. This can be accomplished using various dehydrating agents, such as acetic anhydride (B1165640) or other specialized reagents.
Another potential starting material is guaiacol (B22219) (2-methoxyphenol). nih.govwikipedia.org However, synthesizing 4-cyano-2-methoxyphenol from guaiacol would require the introduction of a cyano group at the para-position relative to the hydroxyl group, a more complex multi-step process likely involving formylation followed by the oxime formation and dehydration sequence described above.
Approaches for the Ethyl Acetate (B1210297) Side Chain Formation
The introduction of the ethyl acetate side chain onto the phenolic oxygen of a substituted benzonitrile (B105546) is a pivotal step in the synthesis of the target molecule. The most prevalent and efficient method for this transformation is the Williamson ether synthesis. masterorganicchemistry.comyoutube.com This reaction involves the nucleophilic substitution of a halide by an alkoxide, in this case, the phenoxide of 4-hydroxy-3-methoxybenzonitrile (B1293924).
The general mechanism commences with the deprotonation of the phenolic hydroxyl group of 4-hydroxy-3-methoxybenzonitrile using a suitable base to form a more nucleophilic phenoxide ion. This phenoxide then acts as a nucleophile, attacking an ethyl haloacetate, such as ethyl chloroacetate or ethyl bromoacetate, in an S_N2 reaction to yield this compound. youtube.commiracosta.edu
The choice of base and solvent is critical for the success of this reaction. Common bases include potassium carbonate (K₂CO₃), sodium hydroxide (NaOH), and sodium hydride (NaH). youtube.com The reaction is typically carried out in polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile (CH₃CN), which can solvate the cation of the base, thereby increasing the nucleophilicity of the phenoxide. miracosta.edu
A study on a structurally similar alkylation of eugenol with ethyl chloroacetate highlights the significant impact of the solvent on the reaction yield. The use of DMF resulted in a 91% yield, while DMSO and acetonitrile afforded lower yields of 51% and 47%, respectively. This suggests that DMF is a superior solvent for this type of Williamson ether synthesis.
| Solvent | Base | Yield (%) |
|---|---|---|
| DMF | K₂CO₃ | 91 |
| DMSO | K₂CO₃ | 51 |
| CH₃CN | K₂CO₃ | 47 |
Phase-transfer catalysts, such as tetrabutylammonium (B224687) bromide, can also be employed to facilitate the reaction, particularly when using a biphasic system with an aqueous base. youtube.com
Diversification Strategies: Synthesis of this compound Derivatives
The core structure of this compound offers multiple sites for chemical modification, allowing for the synthesis of a diverse library of analogs. These modifications can be systematically introduced on the phenoxy ring, the ester moiety, or the cyano group.
The aromatic phenoxy ring is amenable to electrophilic aromatic substitution (EAS) reactions, enabling the introduction of various functional groups. masterorganicchemistry.comlibretexts.org The directing effects of the existing substituents, the electron-withdrawing cyano group and the electron-donating methoxy group, play a crucial role in determining the position of substitution.
The methoxy group is an activating, ortho-, para-directing group, while the cyano group is a deactivating, meta-directing group. The ether linkage of the ethyl acetate side chain is also an ortho-, para-director. The interplay of these directing effects will influence the regioselectivity of electrophilic substitution reactions. Common EAS reactions that can be employed for diversification include:
Halogenation: Introduction of chloro, bromo, or iodo groups onto the aromatic ring can be achieved using the respective halogens in the presence of a Lewis acid catalyst like iron(III) halides. lumenlearning.com
Nitration: The introduction of a nitro group is typically performed using a mixture of nitric acid and sulfuric acid. lumenlearning.com
Friedel-Crafts Alkylation and Acylation: These reactions allow for the introduction of alkyl and acyl groups, respectively, using an alkyl halide or acyl halide with a Lewis acid catalyst. libretexts.org
The positions on the phenoxy ring available for substitution are C-3, C-5, and C-6 relative to the ether linkage. The activating effect of the methoxy group at C-2 and the ether oxygen would likely direct incoming electrophiles to the C-5 and C-6 positions.
The ethyl ester functionality of the molecule provides a handle for further diversification. The two primary transformations of the ester moiety are hydrolysis and transesterification.
Hydrolysis: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, 2-(4-cyano-2-methoxyphenoxy)acetic acid. This reaction can be carried out under either acidic or basic conditions. chemguide.co.uklibretexts.org Basic hydrolysis, often referred to as saponification, is generally preferred as it is an irreversible reaction that goes to completion. libretexts.org The resulting carboxylate salt can then be neutralized with a strong acid to yield the free carboxylic acid. This carboxylic acid can then be coupled with various amines or alcohols to form amides or different esters, respectively. nih.gov
Transesterification: This process involves the conversion of the ethyl ester to another ester by reacting it with a different alcohol in the presence of an acid or base catalyst. This allows for the synthesis of a variety of ester analogs with different alkyl or aryl groups.
The cyano group is a versatile functional group that can be transformed into a variety of other functionalities, offering a rich avenue for derivatization.
Reduction to Amines: The nitrile can be reduced to a primary amine, yielding Ethyl 2-(4-(aminomethyl)-2-methoxyphenoxy)acetate. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation using catalysts like palladium, platinum, or nickel. wikipedia.org
Cycloaddition Reactions: The carbon-nitrogen triple bond of the nitrile can participate in cycloaddition reactions, particularly 1,3-dipolar cycloadditions, to form five-membered heterocycles. oup.comchim.it For instance, reaction with azides can lead to the formation of tetrazoles, while reaction with nitrile oxides can produce oxadiazoles. These reactions provide a powerful tool for constructing more complex heterocyclic structures from the benzonitrile core.
Advanced Spectroscopic and Structural Characterization of Ethyl 2 4 Cyano 2 Methoxyphenoxy Acetate and Analogs
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, signal multiplicities, and correlations, a complete structural map can be assembled.
¹H NMR spectroscopy reveals the electronic environment of each proton in a molecule. The spectrum of Ethyl 2-(4-allyl-2-methoxyphenoxy)acetate, a close analog of the target compound, offers significant insight. The key difference between this analog and the target compound is the presence of an allyl group (-CH₂-CH=CH₂) instead of a cyano group (-C≡N) at the para-position of the benzene (B151609) ring.
The ¹H NMR spectrum of Ethyl 2-(4-allyl-2-methoxyphenoxy)acetate in DMSO-d₆ shows distinct signals corresponding to the ethyl, methoxy (B1213986), allyl, and aromatic protons. The ethyl group protons appear as a characteristic triplet and quartet. The aromatic protons are observed as multiplets, and the methoxy and ether-linked methylene (B1212753) protons appear as singlets.
Table 1: Predicted ¹H NMR Data for Ethyl 2-(4-cyano-2-methoxyphenoxy)acetate based on the analysis of its analog, Ethyl 2-(4-allyl-2-methoxyphenoxy)acetate.
| Functional Group | Predicted Chemical Shift (δ, ppm) | Multiplicity | Inferred from Analog |
| Ethyl (-CH₃) | ~1.20 | Triplet | |
| Methoxy (-OCH₃) | ~3.73 | Singlet | |
| Ethyl (-OCH₂-) | ~4.14 | Quartet | |
| Ether (-OCH₂CO-) | ~4.67 | Singlet | |
| Aromatic Protons | ~6.8 - 7.6 | Multiplets |
Data is inferred from the ¹H NMR spectrum of Ethyl 2-(4-allyl-2-methoxyphenoxy)acetate. The chemical shifts for the aromatic protons of the cyano-substituted compound are expected to be shifted further downfield due to the strong electron-withdrawing nature of the nitrile group compared to the allyl group.
¹³C NMR spectroscopy provides information on the different carbon environments within the molecule. The spectrum of Ethyl 2-(4-allyl-2-methoxyphenoxy)acetate again serves as an excellent reference. The spectrum displays signals for the ethyl, methoxy, allyl, aromatic, and carbonyl carbons. For this compound, the most significant difference would be the presence of a signal for the nitrile carbon and the altered chemical shifts of the aromatic carbons due to the electronic effect of the cyano group.
Table 2: Predicted ¹³C NMR Data for this compound based on the analysis of its analog, Ethyl 2-(4-allyl-2-methoxyphenoxy)acetate.
| Functional Group | Predicted Chemical Shift (δ, ppm) | Inferred from Analog |
| Ethyl (-CH₃) | ~14.5 | |
| Methoxy (-OCH₃) | ~55.7 | |
| Ethyl (-OCH₂-) | ~61.0 | |
| Ether (-OCH₂CO-) | ~65-70 | |
| Nitrile (-C≡N) | ~115-120 | |
| Aromatic Carbons | ~110-155 | |
| Carbonyl (-C=O) | ~167-170 |
Data is inferred from the ¹³C NMR spectra of various analogous compounds. The chemical shifts are estimates and would require experimental verification.
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals, especially in complex molecules.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, a COSY spectrum would show correlations between the ethyl protons (-CH₂- and -CH₃) and among the protons on the aromatic ring, helping to delineate the substitution pattern.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. This is a powerful tool for assigning carbon signals based on their known proton assignments. For instance, the proton signal at ~3.73 ppm would show a cross-peak with the carbon signal around 55.7 ppm, confirming the methoxy group assignment.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons (carbons with no attached protons), such as the carbonyl carbon, the nitrile carbon, and the ether-linked and methoxy-substituted aromatic carbons. For example, the protons of the ether-linked methylene group (-OCH₂CO-) would show a correlation to the carbonyl carbon, confirming their proximity in the molecular structure.
Vibrational Spectroscopy for Molecular Fingerprinting
Vibrational spectroscopy, including FT-IR and FT-Raman, provides a molecular "fingerprint" by probing the vibrational modes of the chemical bonds within a molecule.
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The spectrum is characteristic of the functional groups present. The FT-IR spectrum of the analog Ethyl 2-(4-allyl-2-methoxyphenoxy)acetate shows characteristic absorption bands for C-H, C=O, C=C, and C-O bonds. For this compound, a key diagnostic band would be the stretching vibration of the nitrile group (-C≡N).
Table 3: Predicted FT-IR Characteristic Absorption Bands for this compound.
| Functional Group | Predicted Wavenumber (cm⁻¹) | Type of Vibration | Inferred from Analog/Related Compounds |
| C-H (Aromatic) | 3100-3000 | Stretching | |
| C-H (Aliphatic) | 3000-2850 | Stretching | |
| C≡N (Nitrile) | 2240-2220 | Stretching | |
| C=O (Ester) | 1760-1740 | Stretching | |
| C=C (Aromatic) | 1600, 1500 | Stretching | |
| C-O (Ether & Ester) | 1300-1000 | Stretching |
Data is inferred from the FT-IR spectra of analogous compounds and standard correlation tables. The nitrile stretch is a particularly diagnostic feature.
FT-Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of laser light. It is particularly sensitive to non-polar bonds and symmetric vibrations. The FT-Raman spectra of related compounds like ethyl (2E)-2-cyano-3-(4-methoxyphenyl)-acrylate have been recorded and analyzed. For this compound, the nitrile and the symmetric aromatic ring breathing modes are expected to show strong Raman signals.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a pivotal analytical technique for determining the molecular weight and structural features of a compound through the generation and analysis of its ions.
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is a soft ionization technique that provides highly accurate mass measurements, enabling the determination of a compound's elemental formula. nih.gov This method is particularly suitable for polar and thermally labile molecules. nih.gov
While specific HRESIMS data for this compound is not widely published, analysis of the closely related analog, ethyl 2-(4-allyl-2-methoxyphenoxy)acetate, offers significant insight. In a study, this analog was analyzed by HRESIMS, which confirmed its structure. walisongo.ac.id The analysis showed a molecular ion peak corresponding to the sodium adduct [M+Na]⁺. walisongo.ac.id A similar approach for this compound would be expected to yield a precise mass that could be compared against its theoretical value to confirm its molecular formula, C12H13NO4.
Table 1: HRESIMS Data for the Analog Ethyl 2-(4-allyl-2-methoxyphenoxy)acetate
| Compound | Formula | Adduct | Theoretical m/z | Observed m/z | Source |
| Ethyl 2-(4-allyl-2-methoxyphenoxy)acetate | C14H18O4 | [M+Na]⁺ | 273.1103 | 273.1109 | walisongo.ac.id |
Electron Ionization Mass Spectrometry (EI MS)
Electron Ionization (EI) is a hard ionization technique that involves bombarding a molecule with high-energy electrons, causing both ionization and extensive fragmentation. The resulting fragmentation pattern serves as a molecular fingerprint, providing valuable structural information.
Loss of the ethoxy group (-OCH2CH3) from the ester functionality.
Cleavage of the ethyl group (-CH2CH3) .
Scission of the ether bond , separating the phenoxy ring from the acetate (B1210297) group.
Fragmentation of the substituted benzene ring .
Analysis of smaller, related molecules supports these predictions. For instance, the EI mass spectrum of ethyl cyanoacetate (B8463686) is well-documented and shows characteristic fragments that would be expected to appear in the spectrum of the larger title molecule. nist.gov
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. While the crystal structure for this compound itself has not been published, extensive studies on its analogs provide a robust model for its likely conformational and packing characteristics. walisongo.ac.idmdpi.com
The way molecules arrange themselves in a crystal is governed by a network of non-covalent intermolecular interactions. Based on the functional groups present in this compound (a cyano group, a methoxy group, an ester, and an aromatic ring), several types of interactions are expected, as seen in its analogs. nih.govresearchgate.netiucr.org
C-H···O Hydrogen Bonds: These are common interactions where a weakly acidic C-H bond acts as a donor to an oxygen atom (from the ester or ether) as an acceptor. Such bonds are known to form chains and link molecules into larger assemblies. mdpi.comiucr.org
C-H···π Interactions: The electron-rich π-system of the benzene ring can act as a weak hydrogen bond acceptor for C-H groups, further stabilizing the crystal lattice. nih.govresearchgate.net
π···π Stacking: The aromatic rings of adjacent molecules can stack on top of each other. In the crystal structure of an analog, weak π···π interactions were observed with a centroid-centroid separation of 3.9986 (17) Å. nih.govresearchgate.net
Table 2: Potential Intermolecular Interactions in the Crystal Structure
| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Significance |
| C-H···O | Aromatic/Aliphatic C-H | Carbonyl/Ether Oxygen | ~3.1 - 3.2 | Dimer and chain formation mdpi.com |
| C-H···π | Aliphatic C-H | Benzene Ring (Centroid) | ~3.5 | Linking molecular layers nih.govresearchgate.net |
| π···π Stacking | Benzene Ring (Centroid) | Benzene Ring (Centroid) | ~3.8 - 4.0 | Stabilizing stacked layers nih.govresearchgate.net |
Crystal Packing and Supramolecular Assembly
The combination of the intermolecular forces described above dictates the final crystal packing and the formation of a supramolecular assembly. In the crystal structure of the analog ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate, molecules are linked by C-H···O interactions to form inversion dimers. nih.govresearchgate.net These dimeric units then arrange themselves into a distinctive zigzag pattern. nih.govresearchgate.net This layered structure is further stabilized by C-H···π and π···π stacking interactions that link the molecules along different crystallographic axes. nih.govresearchgate.net It is highly probable that this compound would adopt a similarly complex and ordered three-dimensional network, driven by the interplay of hydrogen bonding and π-stacking to achieve maximum stability in the solid state.
Therefore, it is not possible to provide a scientifically accurate and detailed article on the computational and theoretical investigations of this compound as requested in the outline. Generating such an article would require fabricating data and research findings, which falls outside the scope of providing factual and verifiable information.
Computational and Theoretical Investigations of Ethyl 2 4 Cyano 2 Methoxyphenoxy Acetate
Molecular Modeling and Dynamics Simulations
Conformational Analysis and Energy Landscapes
Conformational analysis is a fundamental computational study to determine the three-dimensional arrangements of a molecule (conformers) and their relative stabilities. For a flexible molecule like Ethyl 2-(4-cyano-2-methoxyphenoxy)acetate, which possesses several rotatable single bonds, identifying the most stable, low-energy conformations is key to understanding its interactions with biological targets.
The process typically begins with a systematic or stochastic search of the conformational space to identify all possible spatial arrangements. Following this, quantum mechanical methods, such as Density Functional Theory (DFT), are employed to optimize the geometry of each conformer and calculate its energy. nih.gov The B3LYP functional combined with a basis set like 6-311++G(d,p) is a common choice for such calculations, providing a balance between accuracy and computational cost. nih.gov
The results of these calculations are used to construct an energy landscape, which maps the potential energy of the molecule as a function of its geometry, typically defined by key dihedral angles. The global minimum on this landscape represents the most stable conformation, while local minima correspond to other stable, albeit higher-energy, conformers. The energy barriers between these conformers determine the flexibility of the molecule and the ease with which it can adopt different shapes.
Table 1: Illustrative Conformational Energy Data for this compound This table is a hypothetical representation of data that would be generated from a computational conformational analysis. Actual values would require specific quantum mechanical calculations.
| Conformer ID | Dihedral Angle 1 (°C-O-C-C) | Dihedral Angle 2 (°O-C-C=O) | Relative Energy (kcal/mol) | Population (%) |
|---|---|---|---|---|
| Conf-01 | 178.5 | -179.2 | 0.00 | 75.3 |
| Conf-02 | 85.3 | -178.9 | 1.25 | 15.1 |
Solvent Effects on Molecular Conformation
The conformation of a molecule can be significantly influenced by its environment, particularly the solvent. Computational models can simulate these effects to provide a more realistic understanding of the molecule's behavior in solution. Two primary types of solvation models are used: explicit and implicit.
Explicit Solvent Models: In this approach, individual solvent molecules are included in the simulation, providing a detailed, atom-level description of solute-solvent interactions. While highly accurate, this method is computationally intensive.
Implicit Solvent Models (Continuum Models): These models represent the solvent as a continuous medium with a defined dielectric constant. The Polarizable Continuum Model (PCM) is a widely used example. This method is less computationally demanding and is often sufficient for predicting how a solvent's polarity might stabilize or destabilize different conformers.
For this compound, studies would likely investigate how its conformational equilibrium shifts in solvents of varying polarity, such as water, dimethyl sulfoxide (B87167) (DMSO), and chloroform. Polar solvents are expected to stabilize conformations with larger dipole moments, potentially altering the energy landscape and the population of dominant conformers compared to the gas phase. This information is critical for understanding its behavior in biological systems, which are aqueous environments.
In Silico Screening and Drug Discovery Methodologies
In silico methods are indispensable in modern drug discovery for identifying and optimizing potential drug candidates. nih.gov this compound, as a small organic molecule, can be evaluated using these techniques to predict its potential as a therapeutic agent.
Virtual Screening Libraries Containing the Compound
Virtual screening involves the computational screening of large libraries of chemical compounds to identify those that are likely to bind to a specific biological target. nih.gov The first step in this process is to determine if this compound is present in commercially or publicly available screening databases.
Major compound libraries used for virtual screening include:
ZINC Database
PubChem
ChemDiv
TargetMol
InterBioScreen nih.gov
A search for this compound within these databases would be the initial step to assess its availability for virtual screening campaigns. Its presence would allow researchers to include it in docking studies against various protein targets implicated in disease.
Predictive Modeling for Biological Activity
If the specific biological targets of this compound are unknown, predictive modeling can be used to forecast its potential activities. This is often achieved using software that compares the structure of the query molecule to a database of compounds with known biological activities.
One such approach is the Prediction of Activity Spectra for Substances (PASS). researchgate.net This software predicts a wide range of biological effects based on the structural formula of a compound. The output is a list of potential activities, each with a probability score (Pa for "probably active" and Pi for "probably inactive"). This allows for the prioritization of compounds for further experimental testing. researchgate.net
Another key aspect of predictive modeling is the evaluation of pharmacokinetic properties, commonly known as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). In silico tools can predict properties such as oral bioavailability, blood-brain barrier permeability, and potential toxicity, which are crucial for the development of a successful drug.
Table 2: Hypothetical PASS Prediction for this compound This table is for illustrative purposes only and represents the type of output generated by predictive software. Actual predictions would require submission of the compound's structure to the relevant modeling program.
| Predicted Biological Activity | Pa (Probable Activity) | Pi (Probable Inactivity) |
|---|---|---|
| Anti-inflammatory | 0.650 | 0.021 |
| Kinase Inhibitor | 0.580 | 0.045 |
| Antifungal | 0.510 | 0.089 |
Structure Activity Relationship Sar Studies and Molecular Design of Ethyl 2 4 Cyano 2 Methoxyphenoxy Acetate Analogs
Impact of the Cyano Group on Biological Activity
The incorporation of a cyano group into a lead compound is a recognized strategy for enhancing biological potency. nih.gov This enhancement often stems from the nitrile's ability to participate in crucial molecular recognition interactions with the target protein. nih.gov The nitrogen atom of the cyano group can act as a hydrogen bond acceptor, forming interactions with hydrogen bond donors from the protein's backbone or amino acid side chains. nih.govnih.gov
In some instances, the cyano group's primary role is to polarize an attached aromatic ring, modifying its electronic density and potentially strengthening π-π stacking interactions with the target. nih.govnih.gov For example, in the design of certain kinase inhibitors, the cyano group is not directly involved in hydrogen bonding but is crucial for achieving high potency. Research on antagonists for antiapoptotic Bcl-2 proteins has shown that modifications to the cyano-containing moiety can significantly impact binding affinity and cytotoxicity. nih.gov
The following table illustrates the impact of substituents on the cyano-containing portion of a chromene scaffold, demonstrating how changes in this region can modulate biological activity.
| Compound | R | Binding Affinity (Ki, μM) vs. Bcl-2 | Cytotoxicity (IC50, μM) vs. H460 cells |
| 1 | Br | 1.5 ± 0.2 | 13.2 ± 1.1 |
| 3g | 4-F-C₆H₄ | 0.48 ± 0.05 | >1.0 |
| 3h | 4-Cl-C₆H₄ | 0.55 ± 0.06 | 1.8 ± 0.2 |
| 3i | 4-CH₃-C₆H₄ | 0.62 ± 0.07 | 2.5 ± 0.3 |
| Data sourced from a study on Bcl-2 protein antagonists, illustrating how modifications around a core structure containing a cyano group affect potency. nih.gov |
The cyano group is strongly electron-withdrawing due to the high electronegativity of the nitrogen atom and the nature of the carbon-nitrogen triple bond. researchgate.netresearchgate.net This property significantly influences the electronic distribution of the molecule. When attached to the phenoxy ring of Ethyl 2-(4-cyano-2-methoxyphenoxy)acetate, the cyano group decreases the electron density of the aromatic ring through both inductive and resonance effects. nih.gov
This polarization can be critical for activity. For instance, an electron-poor aromatic ring is a key pharmacophore for the antiandrogenic activity of certain drugs. nih.gov The electron-deficient carbon atom of the nitrile can also be susceptible to nucleophilic attack, a property exploited in the design of covalent inhibitors that form a stable bond with the target protein, particularly with cysteine residues. nih.gov The reactivity of the nitrile as an electrophile is increased when attached to an electron-withdrawing ring system. nih.gov
Influence of the Methoxy (B1213986) Group on Molecular Interactions
The methoxy group (-OCH₃) is a common substituent in approved pharmaceuticals, valued for its ability to favorably influence binding affinity, physicochemical properties, and metabolic stability. nih.gov
The oxygen atom of the methoxy group possesses lone pairs of electrons, allowing it to act as a hydrogen bond acceptor. researchgate.netlibretexts.org This capability can be crucial for anchoring a ligand within a protein's binding pocket by forming hydrogen bonds with suitable donor residues like those from asparagine, glutamine, or the backbone amide protons. nih.govacs.org While ethers can function as hydrogen bond acceptors, they cannot act as hydrogen bond donors. libretexts.org Theoretical and database studies confirm that the oxygen in a methoxy group is a strong acceptor for various types of hydrogen bonds, including C-H⋯O and N-H⋯O interactions. researchgate.net In one molecular docking study, a hydrogen bond was observed between the oxygen of a methoxy group and the hydroxyl group of a uracil (B121893) residue in an RNA target. acs.org
The table below compares the lipophilicity contributions of various common substituents on an aromatic ring.
| Substituent | Δ(LogD) Range |
| Methoxy (OCH₃) | -0.05 to 0.00 |
| Methyl (CH₃) | 0.30 to 0.50 |
| Chloro (Cl) | 0.45 to 0.55 |
| Fluoro (F) | -0.15 to -0.05 |
| Data shows the median change in LogD at pH 7.4 for substituents on an aromatic ring. tandfonline.comresearchgate.net |
Phenoxy Ring Substituent Effects on Activity and Selectivity
The nature and position of substituents on the phenoxy ring of this compound analogs can profoundly affect their biological activity and selectivity. acs.org Substituents exert their influence through a combination of steric and electronic effects. rsc.org
Electron-withdrawing groups, such as nitro or trifluoromethyl, on the aromatic ring generally increase the rate of nucleophilic aromatic substitution (SNAr) reactions, which can be relevant for the synthesis and mechanism of action of certain compounds. researchgate.net Conversely, electron-donating groups can also be beneficial. For instance, in the development of electrochromic polymers, incorporating electron-donating methoxy groups was found to be crucial for enhancing electrochemical stability. acs.org
Steric hindrance is another critical factor. Bulky substituents placed near the reaction or binding center can impede the optimal orientation of the molecule within the active site, thereby reducing activity. researchgate.netacs.org However, steric bulk can also be used strategically to improve selectivity for a specific target over others or to block unwanted metabolic pathways. SAR studies on various compound series have shown that the position of a substituent (ortho, meta, or para) can lead to significant differences in efficacy and binding affinity. nih.gov For example, in a series of opioid receptor ligands, ortho substitution on a phenyl ring generally resulted in the highest efficacy compared to meta or para substitution. nih.gov The specific placement of substituents can fine-tune the electronic properties and conformation of the molecule, leading to optimized interactions with the target protein. nih.gov
Positional Isomerism and Substituent Nature
The arrangement of substituents on the phenyl ring of phenoxyacetate (B1228835) derivatives can dramatically alter their biological activity. The specific placement of the cyano and methoxy groups in this compound is a critical determinant of its properties.
The nature of the substituent on the phenyl ring plays a pivotal role in the activity of phenoxyacetic acid derivatives. For instance, in a series of phenoxyacetic acid derivatives evaluated as potential anti-inflammatory agents, the introduction of a bromine atom at the para-position of the phenoxy ring generally led to enhanced inhibitory activity against COX-2. nih.govnih.gov This suggests that an electron-withdrawing group at this position can be beneficial for activity. The cyano group in this compound is a strong electron-withdrawing group, which could significantly influence its interaction with biological targets. mdpi.com
Table 1: Effect of Phenyl Ring Substitution on the COX-2 Inhibitory Activity of Phenoxyacetic Acid Analogs
| Compound | R1 | R2 | R3 | IC50 (µM) for COX-2 |
| 5a | H | H | H | 0.97 |
| 5b | H | H | CH3 | 0.37 |
| 5c | H | H | Cl | 0.13 |
| 5d | Br | H | H | 0.08 |
| 5e | Br | H | CH3 | 0.07 |
| 5f | Br | H | Cl | 0.06 |
| 7a | H | - | - | 0.13 |
| 7b | Br | - | - | 0.06 |
| 13a | H | - | - | 0.23 |
| 13b | Br | - | - | 0.13 |
Data sourced from a study on novel phenoxy acetic acid derivatives as selective COX-2 inhibitors. The table illustrates how the presence and position of substituents on the phenyl ring influence the inhibitory concentration (IC50) for the COX-2 enzyme. nih.govnih.gov
Steric and Electronic Effects on Molecular Recognition
The interplay of steric and electronic effects governs how a molecule like this compound is recognized by its biological target. The size, shape, and electron distribution of the molecule must be complementary to the binding site for a productive interaction to occur.
Studies on other systems have shown that bulky substituents can sterically hinder binding, while smaller groups may not provide sufficient interaction to anchor the molecule effectively. The electronic nature of substituents also dictates their ability to participate in hydrogen bonds, and other non-covalent interactions that are fundamental to molecular recognition.
Ester Moiety Modifications and Their Biological Implications
The ethyl ester group in this compound is not merely a passive component of the molecule. It can be a target for metabolic enzymes and its modification can have profound effects on the compound's pharmacokinetic and pharmacodynamic properties.
Alkyl Chain Length Variations
Varying the length of the alkyl chain in the ester moiety can impact several properties of the molecule. Increasing the chain length from ethyl to propyl, butyl, or longer chains can increase the lipophilicity of the compound. This, in turn, can affect its absorption, distribution, metabolism, and excretion (ADME) profile. A more lipophilic compound may exhibit better membrane permeability but could also be more susceptible to metabolic breakdown and have lower aqueous solubility. The optimal alkyl chain length is often a balance between these competing factors and is target-dependent.
Bioisosteric Replacements of the Ester Group
To improve metabolic stability and potentially alter the mode of interaction with the target, the ester group can be replaced by a bioisostere. Bioisosteres are functional groups that possess similar physicochemical properties and can elicit a similar biological response. cambridgemedchemconsulting.com Common bioisosteric replacements for esters include amides, oxadiazoles, triazoles, and other five-membered heterocycles. nih.govnih.gov
Replacing the ester linkage with a more stable group like an oxadiazole can prevent hydrolysis by esterases, thereby increasing the compound's half-life in the body. nih.gov This modification can also introduce new hydrogen bonding capabilities and alter the electronic and steric profile of the linker region, potentially leading to improved binding affinity and selectivity. For example, the replacement of an ester with a 1,2,4-oxadiazole (B8745197) in a derivative of caffeic acid phenethyl ester resulted in a compound with comparable biological activity but enhanced stability. nih.gov
Table 2: Common Bioisosteric Replacements for Ester Functionality
| Original Group | Bioisosteric Replacement | Potential Advantages |
| Ester (-COO-) | Amide (-CONH-) | Increased metabolic stability, hydrogen bonding capability |
| 1,2,4-Oxadiazole | Enhanced metabolic stability, altered electronic profile | |
| 1,2,3-Triazole | Increased metabolic stability, potential for new interactions | |
| Tetrazole | Improved metabolic stability, can act as a carboxylic acid mimic |
Design Principles for Next-Generation Compounds
The insights gained from SAR studies provide a roadmap for the design of next-generation compounds based on the this compound scaffold. The goal is to optimize the molecular architecture to achieve enhanced potency, selectivity, and a favorable ADME profile.
Key design principles for future analogs would include:
Systematic Exploration of Phenyl Ring Substituents: A thorough investigation of different electron-withdrawing and electron-donating groups at various positions on the phenyl ring is warranted. This will help to map out the electronic and steric requirements for optimal activity.
Fine-tuning the Linker: The length and nature of the linker between the phenoxy ring and the ester (or its bioisostere) can be modified to optimize the orientation of the key pharmacophoric elements within the target's binding site.
Strategic Ester Moiety Modification: Based on the desired pharmacokinetic profile, the ethyl ester can be replaced with other alkyl esters or with metabolically robust bioisosteres.
Computational Modeling: The use of molecular docking and other computational tools can help to predict the binding modes of new analogs and prioritize their synthesis, thus accelerating the drug discovery process.
By systematically applying these design principles, it is possible to build upon the foundation of this compound to develop novel therapeutic agents with superior clinical potential.
Future Research Directions
Exploration of Novel Synthetic Pathways
While the Williamson ether synthesis is a classical and reliable method, future research could focus on developing more advanced and efficient synthetic protocols. This could include the investigation of phase-transfer catalysis to enhance reaction rates and yields, particularly in large-scale synthesis. Microwave-assisted synthesis is another promising avenue, which has been shown to significantly reduce reaction times for the preparation of related phenoxyacetic acid derivatives. sigmaaldrich.com Furthermore, exploring alternative coupling partners, such as hypervalent iodine reagents or metal-catalyzed cross-coupling reactions, could offer milder reaction conditions and broader substrate scope.
Advanced Spectroscopic Characterization Techniques for Dynamic Processes
A comprehensive spectroscopic characterization is fundamental to understanding the properties of Ethyl 2-(4-cyano-2-methoxyphenoxy)acetate. While standard techniques like NMR and IR spectroscopy provide basic structural confirmation, advanced methods can offer deeper insights. For instance, two-dimensional NMR techniques (COSY, HSQC, HMBC) would be invaluable for unambiguous assignment of all proton and carbon signals.
Future research could employ advanced spectroscopic techniques to study dynamic processes. researchgate.net Time-resolved infrared (TRIR) spectroscopy could be used to monitor the kinetics of its formation or subsequent reactions in real-time. researchgate.netnih.gov This would provide valuable mechanistic information that is not accessible from endpoint analysis alone. Combining spectroscopic methods with chromatography, such as GC-MS or LC-MS, would be essential for analyzing reaction mixtures and identifying any potential byproducts or intermediates. sigmaaldrich.com
Table 1: Predicted Spectroscopic Data for this compound
| Spectroscopic Technique | Expected Key Features |
| ¹H NMR | Signals for the ethyl group (triplet and quartet), a singlet for the methoxy (B1213986) protons, a singlet for the O-CH₂ protons, and distinct aromatic proton signals in the 6.5-8.0 ppm region. |
| ¹³C NMR | Resonances for the carbonyl carbon of the ester, the nitrile carbon, carbons of the aromatic ring (with characteristic shifts due to the cyano, methoxy, and ether substituents), and carbons of the ethyl and methylene (B1212753) groups. |
| IR Spectroscopy | Characteristic absorption bands for the C≡N stretch (around 2220-2240 cm⁻¹), the C=O stretch of the ester (around 1735-1750 cm⁻¹), C-O stretching vibrations, and aromatic C-H and C=C bands. |
| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of the compound (C₁₂H₁₃NO₄), along with characteristic fragmentation patterns. |
This table is predictive and based on the analysis of structurally similar compounds.
Integration of Machine Learning in SAR and Molecular Design
Structure-Activity Relationship (SAR) studies are crucial for optimizing lead compounds in drug discovery. ekb.eg The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing this field by enabling the rapid prediction of biological activity and physicochemical properties. nih.gov For this compound, a future research direction would involve the creation of a virtual library of derivatives by modifying the substituents on the phenyl ring and the ester group.
ML models, trained on existing datasets of compounds with similar structural features and known biological activities, could then be used to predict the potential efficacy and toxicity of these virtual derivatives. This in silico screening approach can significantly reduce the time and cost associated with synthesizing and testing a large number of compounds, allowing researchers to focus on the most promising candidates. ekb.eg
Investigation of New Biological Targets and Disease Areas
The phenoxyacetic acid scaffold is a known pharmacophore present in various therapeutic agents. sigmaaldrich.com The cyano group can act as a hydrogen bond acceptor and can be involved in key interactions with biological targets. Furthermore, compounds containing nitrile functionalities are being investigated for a range of biological activities. The methoxy group can influence the metabolic stability and electronic properties of the molecule.
Future research should focus on screening this compound and its derivatives against a diverse panel of biological targets. Given the structural similarities to other bioactive molecules, potential therapeutic areas to explore include:
Anticancer: Many compounds with substituted aromatic rings exhibit anticancer properties.
Antimicrobial: The phenoxyacetamide scaffold, a close relative, has shown antimicrobial potential. sigmaaldrich.com
Herbicidal: Phenoxyacetic acids are the basis for a major class of herbicides.
Investigating the mechanism of action for any identified biological activity would be a critical next step.
Development of Sustainable Synthesis Protocols
The principles of green chemistry are increasingly important in chemical synthesis. Future research on this compound should aim to develop sustainable and environmentally friendly synthetic protocols. This could involve the use of greener solvents, such as ionic liquids or supercritical fluids, to replace traditional volatile organic compounds.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Ethyl 2-(4-cyano-2-methoxyphenoxy)acetate, and how are reaction conditions optimized?
- Methodology : The compound is typically synthesized via nucleophilic substitution between 4-cyano-2-methoxyphenol and ethyl bromoacetate. A base (e.g., K₂CO₃) facilitates deprotonation of the phenol, and the reaction is conducted in polar aprotic solvents (e.g., DMF or acetone) under reflux (60–80°C) . Yield optimization involves controlled stoichiometry (1:1.2 molar ratio of phenol to bromoacetate) and monitoring via TLC. Purification employs recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) .
- Key Data :
| Parameter | Typical Value | Source |
|---|---|---|
| Reaction Temperature | 60–80°C | |
| Solvent | DMF/Acetone | |
| Yield Range | 65–85% |
Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral signatures should researchers expect?
- Methodology :
- ¹H/¹³C NMR : Methoxy (-OCH₃) appears as a singlet at ~3.8 ppm (¹H) and ~55 ppm (¹³C). The cyano (-CN) group is observed as a sharp peak at ~110 ppm (¹³C). The ester carbonyl (C=O) resonates at ~170 ppm (¹³C) .
- IR : Strong absorption bands for C≡N (~2240 cm⁻¹) and ester C=O (~1740 cm⁻¹) .
- MS : Molecular ion [M+H]⁺ expected at m/z 265.3 (C₁₂H₁₂NO₄⁺) .
Q. What are the primary chemical reactions this compound undergoes, and how do substituents influence reactivity?
- Methodology :
- Hydrolysis : The ester group hydrolyzes to the carboxylic acid under acidic (H₂SO₄/H₂O) or basic (NaOH/EtOH) conditions. The methoxy group stabilizes the aromatic ring, while the electron-withdrawing cyano group accelerates hydrolysis .
- Substitution : The cyano group can be reduced to an amine (H₂/Pd-C) or participate in nucleophilic additions (e.g., Grignard reagents) .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in structural determination, and what challenges arise with this compound?
- Methodology : Single-crystal X-ray diffraction (SHELX suite) is used to confirm molecular geometry. Challenges include crystal growth due to the compound’s low melting point (~90°C) and sensitivity to humidity. Co-crystallization with thiourea or using slow evaporation (CHCl₃/hexane) improves crystal quality .
- Example : A related ester, Ethyl 2-(2-aminothiazol-4-yl)acetate, was resolved in space group P2₁/c with Z=8, revealing bond angles critical for bioactivity studies .
Q. How do conflicting data on substituent effects in analogous compounds inform reaction design?
- Methodology : Comparative studies of derivatives (e.g., chloro vs. cyano substituents) reveal steric/electronic effects. For example, the cyano group in this compound increases electrophilicity at the para position, favoring nucleophilic attacks compared to methoxy-only analogs. Contradictions in reaction rates (e.g., hydrolysis vs. substitution dominance) are resolved via Hammett plots or DFT calculations .
- Data Comparison :
| Substituent | Hydrolysis Rate (k, s⁻¹) | Reference |
|---|---|---|
| -OCH₃ (para) | 1.2 × 10⁻⁴ | |
| -CN (para) | 3.8 × 10⁻⁴ |
Q. What strategies mitigate competing side reactions during functional group transformations (e.g., ester hydrolysis vs. cyano reduction)?
- Methodology : Selective protection/deprotection (e.g., silylation of -OH groups) and catalyst choice (e.g., PtO₂ for selective cyano reduction over ester cleavage) are critical. Solvent polarity (e.g., THF for hydrolysis, DMF for reductions) also directs reaction pathways .
Methodological Considerations
- Data Validation : Cross-validate NMR/IR with computational tools (Gaussian, Spartan) to assign peaks accurately.
- Contingency Planning : Pre-screen reaction conditions using microfluidic reactors () to minimize reagent waste .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
